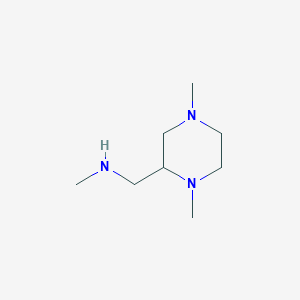
N,1,4-Trimethyl-2-piperazinemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1,4-Trimethyl-2-piperazinemethanamine is a chemical compound with the molecular formula C9H21N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1,4-Trimethyl-2-piperazinemethanamine typically involves the alkylation of piperazine derivatives. One common method is the reaction of 1-methylpiperazine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production. The compound is then purified through distillation or crystallization techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,1,4-Trimethyl-2-piperazinemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of demethylated products.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N,1,4-Trimethyl-2-piperazinemethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized as a surfactant and stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of N,1,4-Trimethyl-2-piperazinemethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Piperazineethanamine: A related compound with similar structural features but different functional groups.
N,N,4-Trimethyl-1-piperazineethanamine: Another derivative with variations in the alkylation pattern.
Uniqueness
N,1,4-Trimethyl-2-piperazinemethanamine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications where other piperazine derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
1093860-46-8 |
|---|---|
Molekularformel |
C8H19N3 |
Molekulargewicht |
157.26 g/mol |
IUPAC-Name |
1-(1,4-dimethylpiperazin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H19N3/c1-9-6-8-7-10(2)4-5-11(8)3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
XNUXRINROJGIOE-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CN(CCN1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


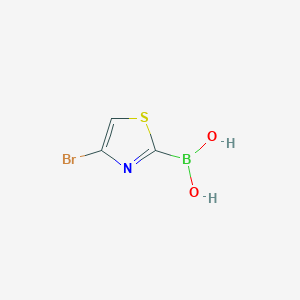
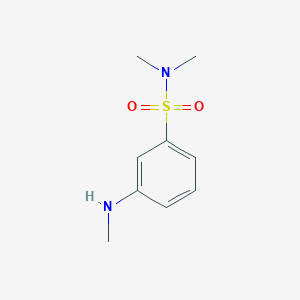
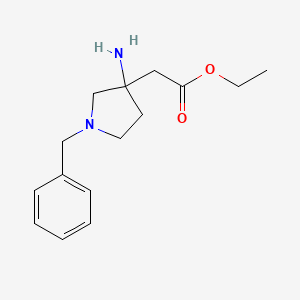

![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
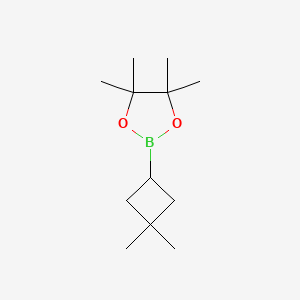
![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
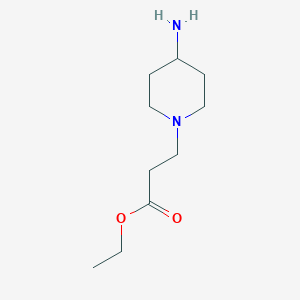
![3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride](/img/structure/B15300378.png)
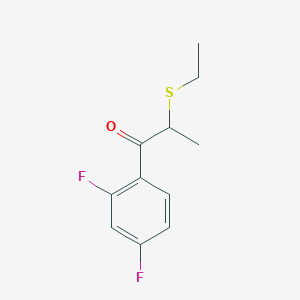
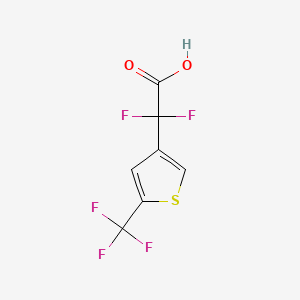
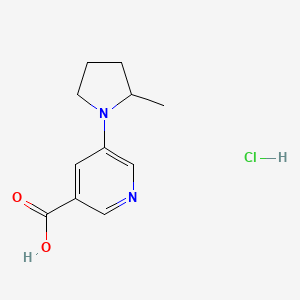
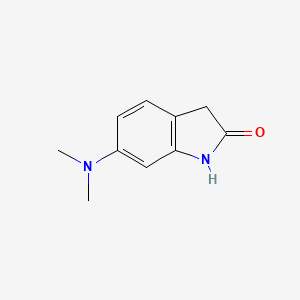
![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
